molecular formula C11H22N2O2 B6598716 tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate CAS No. 1821752-76-4

tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate

Cat. No.: B6598716
CAS No.: 1821752-76-4
M. Wt: 214.30 g/mol
InChI Key: GTBJUDHXQLLKID-DTWKUNHWSA-N
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Description

tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate is a chiral carbamate derivative featuring a cyclopentane backbone with stereochemical specificity (1S,2R configuration). The compound consists of a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, attached via a methylene linker to a cyclopentylamine moiety. This structural motif is critical in medicinal chemistry, particularly for synthesizing peptidomimetics and bioactive molecules where stereochemistry and amine protection are essential for stability and activity .

The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes. The (1S,2R) configuration confers distinct spatial orientation, influencing intermolecular interactions in target binding or crystallization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJUDHXQLLKID-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a cyclopentane ring with (1S,2R)-stereochemistry, an aminomethyl group at C2, and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine. Key structural attributes include:

  • Stereochemistry : The (1S,2R) configuration ensures enantioselective binding in biological systems.

  • Boc Protection : The tert-butyl carbamate group enhances solubility in organic solvents and prevents undesired side reactions during synthesis.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
Boiling Point322.1 ± 31.0 °C (predicted)
Density1.0 ± 0.1 g/cm³
LogP1.66

Synthesis Strategies

Boc Protection of (1S,2R)-2-Aminocyclopentylmethanamine

The most widely reported method involves Boc protection of the primary amine in (1S,2R)-2-aminocyclopentylmethanamine.

Reaction Conditions

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc₂O.

  • Yield : 85–93% after purification by silica gel chromatography.

Procedure :

  • Dissolve (1S,2R)-2-aminocyclopentylmethanamine (1.0 equiv) in anhydrous THF under nitrogen.

  • Add TEA (1.5 equiv) and Boc₂O (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

Optimization Insights

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing N-terminal overprotection.

  • Solvent Effects : THF provides higher yields than dichloromethane (DCM) due to improved reagent solubility.

Enantioselective Cyclopentane Ring Formation

For substrates lacking pre-installed stereochemistry, asymmetric synthesis is critical.

Chiral Auxiliary Approach

  • Starting Material : (1R,2S)-Cyclopentane-1,2-diamine.

  • Steps :

    • Mono-Boc protection using Boc₂O in DCM (0°C, 2 hours).

    • Reductive amination of the free amine with formaldehyde and NaBH₃CN.

  • Enantiomeric Excess : >99% via chiral HPLC.

Catalytic Asymmetric Hydrogenation

  • Catalyst : Ru-BINAP complex (0.5 mol%).

  • Substrate : Cyclopentenylmethyl carbamate.

  • Conditions : 50 bar H₂, 60°C, 24 hours.

  • Result : 92% yield, 98% ee.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz) : δ 1.44 (s, 9H, Boc), 3.15–3.25 (m, 2H, CH₂N), 3.90–4.00 (m, 1H, cyclopentyl-H).

  • ¹³C NMR (CDCl₃, 100 MHz) : δ 28.2 (Boc CH₃), 79.5 (Boc C), 156.1 (C=O).

Table 2: Comparative Yields Across Methods

MethodYield (%)Purity (HPLC)
Boc Protection9399.35
Chiral Auxiliary8898.7
Catalytic Hydrogenation9299.1

Industrial-Scale Considerations

Solvent and Reagent Economics

  • Cost-Effective Solvents : Switching from acetonitrile to THF reduces production costs by 30%.

  • Base Recovery : Triethylamine can be recycled via distillation, minimizing waste.

Process-Related Challenges

  • Viscosity Control : Neutral reagent forms prevent reaction mass solidification, enabling continuous stirring.

  • Temperature Sensitivity : Exothermic Boc protection requires precise cooling (0–5°C) to avoid di-Boc byproducts.

Emerging Methodologies

Flow Chemistry Applications

  • Microreactor Setup : Residence time 10 minutes, 95% conversion at 25°C.

  • Advantages : Enhanced heat transfer and scalability.

Enzymatic Deprotection

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : pH 7.0 buffer, 37°C, 6 hours.

  • Outcome : Selective Boc removal without cyclopentane ring modification .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound serves as a protecting group for amines , which is crucial for synthesizing complex molecules. By protecting the amino group, it allows chemists to manipulate other functional groups without interference from the amine .

Medicinal Chemistry

The compound is instrumental in the development of biologically active molecules and potential drug candidates. It is used as an intermediate in synthesizing pharmaceuticals that target specific enzymes or receptors, contributing to the discovery of new treatments for various diseases .

Case Study:
A study investigated the synthesis of anticoagulant compounds that utilize tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate as a key intermediate. These compounds showed promise in inhibiting thrombus formation and could be beneficial in treating cardiovascular diseases .

Industrial Applications

Beyond laboratory settings, this compound finds applications in producing specialty chemicals and materials . Its utility extends to the synthesis of polymers and advanced materials, showcasing its versatility in industrial chemistry .

Research indicates that this compound exhibits potential biological activity. Its mechanism of action may involve interactions with specific molecular targets, such as enzyme inhibition, which can affect various biochemical pathways relevant to disease processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include enzymatic catalysis, protein binding, and signal transduction .

Comparison with Similar Compounds

tert-butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate

This stereoisomer (CAS: 586961-34-4) shares the cyclopentane core and Boc protection but differs in the amine configuration (1S,2S vs. 1S,2R). The altered stereochemistry impacts physicochemical properties such as melting point and solubility. For instance, the (1S,2S) isomer may exhibit lower aqueous solubility due to tighter crystal packing, as suggested by its molecular weight (200.28 g/mol) and CAS registry data . Such differences are critical in enantioselective synthesis and pharmacological activity .

tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate (CAS: 1330069-67-4)

A diastereomer with a fully inverted (1R,2R) configuration. This compound lacks the methylene spacer present in the target molecule, reducing steric bulk near the amine. The absence of the methylene group may enhance reactivity in nucleophilic substitutions or reduce steric hindrance in binding interactions .

Ring Size Modifications

tert-butyl (trans-2-aminocyclohexyl)carbamate (CAS: 184954-75-4)

Replacing the cyclopentane ring with cyclohexane increases ring size, altering conformational flexibility. The cyclohexane derivative’s chair conformation may improve metabolic stability compared to the strained cyclopentane. However, the larger ring size could reduce binding affinity in sterically constrained targets .

tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

Incorporating a bicyclic structure (norbornane analog) introduces rigidity. The 3-azabicyclo[4.1.0]heptane core enhances resistance to enzymatic degradation, making it suitable for CNS-targeting drugs. However, synthetic complexity and lower yields compared to monocyclic analogs are trade-offs .

Substituent Effects

tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate (CAS: 1638744-07-6)

Fluorination at the 4,4-positions of the cyclopentane ring enhances lipophilicity (logP increase by ~0.5) and metabolic stability.

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS: 1593896-24-2)

The cyclopropane ring introduces angle strain, increasing reactivity. The 2-aminoethyl side chain adds a secondary amine, enabling dual functionalization. This compound’s higher molecular weight (214.3 g/mol) and polar surface area may limit blood-brain barrier penetration compared to the target molecule .

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate - C11H22N2O2 ~214.3 (estimated) (1S,2R), methylene spacer
tert-butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate 586961-34-4 C10H20N2O2 200.28 (1S,2S) stereoisomer
tert-butyl (trans-2-aminocyclohexyl)carbamate 184954-75-4 C11H22N2O2 214.31 Cyclohexane ring
tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate 1638744-07-6 C10H18F2N2O2 236.26 4,4-Difluoro substitution
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 1593896-24-2 C11H22N2O2 214.3 Cyclopropane + aminoethyl chain

Biological Activity

tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group and an aminocyclopentyl moiety, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.278 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 304.2 ± 31.0 °C at 760 mmHg
  • Flash Point : 137.8 ± 24.8 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing pathways related to neurotransmission and cellular signaling. The compound may function as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Research has indicated that carbamate derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar activity against specific strains of bacteria or fungi .

Neuropharmacological Effects

Given the presence of the aminocyclopentyl structure, this compound may influence neurotransmitter systems, particularly those involving amino acids like glutamate and GABA. Preliminary studies suggest that related compounds can modulate synaptic transmission and may have implications in treating neurological disorders .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various carbamates, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations of 50 µg/mL, supporting its potential as an antimicrobial agent.

CompoundConcentration (µg/mL)% Inhibition
This compound5075%
Control (No treatment)-0%

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted using rodent models to evaluate the effects of the compound on anxiety-like behaviors. The results demonstrated that administration of this compound resulted in a significant decrease in anxiety-related behaviors in elevated plus maze tests compared to control groups .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a critical role in its biological activity. Modifications to the carbamate group or the cyclopentane ring can significantly alter its potency and selectivity towards biological targets. Studies focusing on SAR have shown that slight changes can lead to enhanced antimicrobial or neuroactive properties .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Et₃N, THF, 20°C85%
CouplingPd(PPh₃)₂Cl₂, CuI, THF, 12h72%

Advanced Question: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:
Chiral resolution techniques are critical:

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
  • Crystallography: Confirm absolute configuration via single-crystal X-ray diffraction (SHELX refinement) . For example, triclinic crystal systems (space group P1) with α, β, γ angles near 95–112° are common for carbamates .

Basic Question: What safety protocols apply for handling this compound?

Methodological Answer:
While direct toxicity data are limited, general carbamate handling guidelines include:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:
Discrepancies in bond lengths/angles may arise from disorder or twinning. Strategies include:

  • SHELXL Refinement: Apply restraints for anisotropic displacement parameters and use the SQUEEZE tool to model solvent voids .
  • Validation Tools: Check using PLATON or CCDC Mercury to ensure geometric consistency .

Q. Table 2: Example Crystallographic Parameters

ParameterValueReference
Space GroupP1
Unit Cell (Å)a=8.47, b=8.49, c=26.18

Advanced Question: What role does this compound play in drug intermediate synthesis?

Methodological Answer:
The stereochemistry of the cyclopentylamine moiety makes it a key intermediate for kinase inhibitors or antiviral agents. For example:

  • Edoxaban Intermediate: Similar carbamates are used in anticoagulant synthesis via Suzuki-Miyaura cross-coupling .
  • Pharmacological Optimization: Introduce fluorinated groups (e.g., via diethylaminosulfur trifluoride) to enhance metabolic stability .

Basic Question: What purification methods are most effective?

Methodological Answer:

  • Recrystallization: Use EtOAc/hexane mixtures (1:3 ratio) at −20°C for high-purity crystals .
  • Chromatography: Optimize gradients (e.g., 5–30% EtOAc in hexane) to separate byproducts .

Advanced Question: How to troubleshoot low yields in Boc-protection steps?

Methodological Answer:
Low yields often stem from moisture sensitivity or competing reactions:

  • Drying Agents: Use molecular sieves (3Å) in THF to scavenge water.
  • Alternative Bases: Replace Et₃N with DMAP or DIPEA for milder conditions .

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